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This guide provides a comprehensive analysis of the phase 2 clinical trial data for pracinostat
in the treatment of myelodysplastic syndromes (MDS). Pracinostat, an oral pan-histone

deacetylase (HDAC) inhibitor, has been investigated as a monotherapy and in combination with

other agents, most notably the hypomethylating agent azacitidine. This document compares

the performance of pracinostat with standard-of-care treatments for MDS, including

azacitidine, decitabine, and lenalidomide, supported by available experimental data from key

clinical trials.

Executive Summary
Pracinostat has demonstrated modest activity as a single agent in hematological

malignancies.[1] However, its combination with azacitidine has been the primary focus of

investigation in higher-risk MDS. Early phase studies of this combination showed promising

high response rates.[2] A subsequent randomized, double-blind, placebo-controlled phase 2

trial (NCT01873703) was conducted to confirm these findings. This trial, however, did not show

a statistically significant improvement in the primary endpoint of complete response (CR) rate

for the pracinostat plus azacitidine arm compared to placebo plus azacitidine.[2] Furthermore,

the combination therapy was associated with a higher incidence of grade ≥3 adverse events,

leading to more treatment discontinuations.[2] A later phase 2 study (NCT03151304) explored
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a lower dose of pracinostat in combination with azacitidine, which demonstrated a more

tolerable safety profile and promising efficacy.[3]

This guide will delve into the quantitative data from these trials, comparing efficacy and safety

outcomes with established MDS therapies. Detailed experimental protocols for the key studies

are provided to allow for critical evaluation of the findings. Additionally, signaling pathways and

experimental workflows are visualized to provide a clear understanding of the scientific

rationale and clinical development of pracinostat in MDS.

Comparative Efficacy of Pracinostat and Other MDS
Therapies
The following tables summarize the key efficacy outcomes from phase 2 and 3 clinical trials of

pracinostat and comparator drugs in patients with MDS. It is important to note that direct

cross-trial comparisons should be made with caution due to differences in patient populations,

study designs, and response criteria.

Table 1: Efficacy of Pracinostat in Higher-Risk MDS
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Clinical
Trial
(Identifier)

Treatment
Arm

Overall
Response
Rate (ORR)

Complete
Remission
(CR)

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Phase 2

(NCT018737

03)[2]

Pracinostat +

Azacitidine
- 18% 16 months 11 months

Placebo +

Azacitidine
- 33% 19 months 9 months

Phase 2

(NCT031513

04)[3]

Pracinostat

(lower dose)

+ Azacitidine

33% 33% 23.5 months -

Phase 2

(HMA failure)

[4]

Pracinostat +

HMA
- 2%

5.7 months

(Group 1) /

5.6 months

(Group 2)

-

Table 2: Efficacy of Standard-of-Care Therapies in MDS

Drug
Clinical
Trial
(Identifier)

Patient
Population

Overall
Response
Rate (ORR)

Complete
Remission
(CR)

Median
Overall
Survival
(OS)

Azacitidine AZA-001[5]
Higher-Risk

MDS
- 17% 24.5 months

Decitabine
Phase 3 (D-

0007)[6]

Higher-Risk

MDS
17% 9% -

Lenalidomide MDS-004[7]

Lower/Int-1-

Risk del(5q)

MDS

RBC-TI ≥26

wks: 56.1%

(10mg),

42.6% (5mg)

-
3-year OS:

56.5%
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HMA: Hypomethylating Agent; RBC-TI: Red Blood Cell Transfusion Independence

Comparative Safety and Tolerability
The safety profiles of pracinostat in combination with azacitidine and comparator drugs are

summarized below. The combination of pracinostat and azacitidine was associated with a

higher rate of adverse events compared to azacitidine alone.

Table 3: Common Grade ≥3 Adverse Events (%)

Adverse
Event

Pracinostat
+
Azacitidine
(NCT018737
03)[2]

Placebo +
Azacitidine
(NCT018737
03)[2]

Azacitidine
(AZA-
001/CALGB
9221)[8][9]

Decitabine
(Phase 3)
[10][11]

Lenalidomi
de (del(5q)
MDS)[12]
[13]

Thrombocyto

penia
47% 26% Common 69% (Severe)

Common

(Grade 3/4 in

80%)

Neutropenia - - Common 69% (Severe)

Common

(Grade 3/4 in

80%)

Febrile

Neutropenia
33% 20% - 28% -

Fatigue 24% 0% - Common Common

Nausea - - Common <5% (Severe) Common

Diarrhea - - Common Common Common

Infections - - Common Common Common

Experimental Protocols
Pracinostat Phase 2 Study in Combination with
Azacitidine (NCT01873703)[2][14]
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Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.

Patient Population: Patients with previously untreated, International Prognostic Scoring

System (IPSS) intermediate-2 or high-risk MDS.

Treatment Arms:

Pracinostat 60 mg orally three times a week for three weeks, followed by one week of

rest, in combination with azacitidine 75 mg/m² daily for 7 days of each 28-day cycle.[14]

Placebo orally on the same schedule as pracinostat, in combination with azacitidine at

the same dose and schedule.

Primary Endpoint: Complete Response (CR) rate by cycle 6 of therapy.[2]

Response Assessment: Response was assessed according to the revised 2006 International

Working Group (IWG) criteria.[2]

Azacitidine AZA-001 Phase 3 Study[5][15]
Study Design: A randomized, open-label, international, multicenter, controlled phase 3 trial.

Patient Population: Higher-risk MDS patients (IPSS Intermediate-2 or High-Risk).

Treatment Arms:

Azacitidine 75 mg/m² per day subcutaneously for 7 days every 28 days.[15]

Conventional Care Regimens (CCR), which included best supportive care, low-dose

cytarabine, or intensive chemotherapy, selected by the investigator prior to randomization.

Primary Endpoint: Overall Survival (OS).[5]

Decitabine Phase 3 Study (D-0007)[6]
Study Design: A randomized, open-label, multicenter phase 3 trial.

Patient Population: Patients with intermediate or high-risk MDS.
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Treatment Arms:

Decitabine 15 mg/m² as a 3-hour intravenous infusion every 8 hours for 3 consecutive

days, repeated every 6 weeks, plus supportive care.

Supportive care alone.

Primary Endpoints: Overall response rate (ORR) and time to acute myeloid leukemia (AML)

transformation or death.

Lenalidomide MDS-004 Phase 3 Study[7]
Study Design: A randomized, double-blind, placebo-controlled phase 3 trial.

Patient Population: Red blood cell (RBC) transfusion-dependent patients with IPSS Low- or

Intermediate-1-risk MDS with a deletion 5q cytogenetic abnormality.

Treatment Arms:

Lenalidomide 10 mg/day on days 1-21 of a 28-day cycle.

Lenalidomide 5 mg/day on days 1-28 of a 28-day cycle.

Placebo.

Primary Endpoint: RBC transfusion independence (TI) for ≥ 26 weeks.

Mandatory Visualizations
Signaling Pathway of Pracinostat in MDS
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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